![molecular formula C17H24N2O2 B2841840 Tert-butyl 2',3'-dihydrospiro[pyrrolidine-2,4'-quinoline]-1'-carboxylate CAS No. 2197055-43-7](/img/structure/B2841840.png)
Tert-butyl 2',3'-dihydrospiro[pyrrolidine-2,4'-quinoline]-1'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2’,3’-dihydrospiro[pyrrolidine-2,4’-quinoline]-1’-carboxylate is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement, where a pyrrolidine ring is fused to a quinoline moiety, creating a spiro linkage. The tert-butyl group attached to the carboxylate enhances its stability and solubility, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2’,3’-dihydrospiro[pyrrolidine-2,4’-quinoline]-1’-carboxylate typically involves a multi-step process:
Formation of the Pyrrolidine Ring: Starting from a suitable amine and an aldehyde, the pyrrolidine ring is formed via a condensation reaction.
Spirocyclization: The intermediate is then subjected to spirocyclization, often using a Lewis acid catalyst to facilitate the formation of the spiro linkage between the pyrrolidine and quinoline rings.
Introduction of the Tert-butyl Group: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of high-throughput screening to identify the most efficient catalysts and solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the pyrrolidine ring, converting it into a more saturated form.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to replace the tert-butyl group.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Saturated pyrrolidine derivatives.
Substitution: Various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl 2’,3’-dihydrospiro[pyrrolidine-2,4’-quinoline]-1’-carboxylate serves as a building block for the synthesis of more complex molecules. Its spirocyclic structure is particularly useful in the development of novel ligands for catalysis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The spiro linkage imparts unique three-dimensional properties that can enhance binding affinity and selectivity for biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities. The spirocyclic structure is known to improve the pharmacokinetic properties of drug candidates.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and resins, where its stability and reactivity are advantageous.
Mecanismo De Acción
The mechanism of action of tert-butyl 2’,3’-dihydrospiro[pyrrolidine-2,4’-quinoline]-1’-carboxylate involves its interaction with specific molecular targets. The spiro linkage allows for a unique mode of binding to enzymes or receptors, potentially inhibiting their activity. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Another spirocyclic compound with a different ring structure.
Tert-butyl 2,3-dihydrospiro[indole-2,4’-quinoline]-1’-carboxylate: Similar spiro linkage but with an indole ring instead of pyrrolidine.
Uniqueness
Tert-butyl 2’,3’-dihydrospiro[pyrrolidine-2,4’-quinoline]-1’-carboxylate is unique due to its specific spiro linkage between pyrrolidine and quinoline, which imparts distinct chemical and biological properties. Its stability and reactivity make it a versatile intermediate in various fields of research and industry.
Propiedades
IUPAC Name |
tert-butyl spiro[2,3-dihydroquinoline-4,2'-pyrrolidine]-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-12-10-17(9-6-11-18-17)13-7-4-5-8-14(13)19/h4-5,7-8,18H,6,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIWYCJOMBTJBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCN2)C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-[(3,4-Dichlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2841759.png)

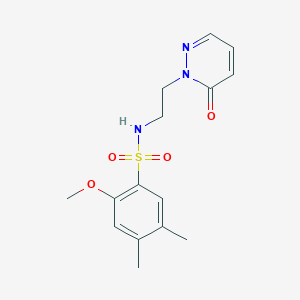

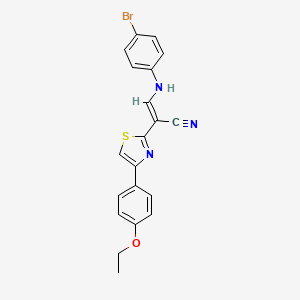
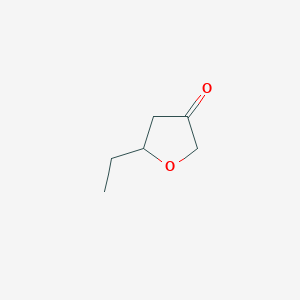
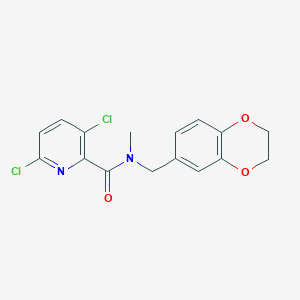
![N-(3,4-Dichlorophenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2841770.png)
![Ethyl 6-methyl-2-(3-phenylpropanamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2841771.png)
![5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,2'-quinazoline]-4'(3'H)-thione](/img/structure/B2841772.png)
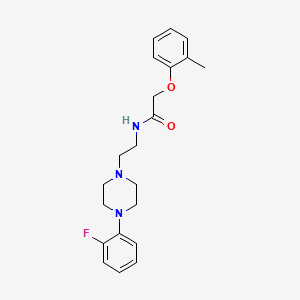
![methyl 2-{4-[butyl(methyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2841777.png)
![N'-(3-methoxyphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide](/img/structure/B2841778.png)
![6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2841779.png)
